molecular formula C9H17N B13204759 (2-Methylpropyl)(pent-1-yn-3-yl)amine

(2-Methylpropyl)(pent-1-yn-3-yl)amine

Cat. No.: B13204759
M. Wt: 139.24 g/mol
InChI Key: IZJPCMKOYBDWER-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(pent-1-yn-3-yl)amine is a branched aliphatic amine featuring a 2-methylpropyl (isobutyl) group and a pent-1-yn-3-yl substituent. The compound combines an amine functional group with an alkyne moiety, which confers unique reactivity and physicochemical properties.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-(2-methylpropyl)pent-1-yn-3-amine

InChI

InChI=1S/C9H17N/c1-5-9(6-2)10-7-8(3)4/h1,8-10H,6-7H2,2-4H3

InChI Key

IZJPCMKOYBDWER-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(pent-1-yn-3-yl)amine typically involves the reaction of 2-methylpropylamine with pent-1-yn-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of (2-Methylpropyl)(pent-1-yn-3-yl)amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(pent-1-yn-3-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives .

Scientific Research Applications

(2-Methylpropyl)(pent-1-yn-3-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(pent-1-yn-3-yl)amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as monoamine oxidase (MAO), which plays a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, thereby exerting neuroprotective effects . The compound may also interact with other molecular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

The following analysis compares (2-Methylpropyl)(pent-1-yn-3-yl)amine with structurally related amines, focusing on molecular features, physicochemical properties, and functional behavior.

Structural Analogues

a. Diisobutylamine (1-Propanamine, 2-Methyl-N-(2-Methylpropyl)-)

  • Structure : Features two 2-methylpropyl groups attached to the amine nitrogen.
  • Key Properties :
    • Vapor Pressure : 10 mm Hg at 30°C .
    • Water Solubility : Slightly soluble .
    • Toxicity : Classified under acute toxicity (oral, dermal, inhalation) .
  • Its higher hydrophobicity (due to two bulky substituents) may limit solubility in polar solvents compared to the target compound.

b. Methyl(2-methylpropyl)amine

  • Structure : Contains a methyl and a 2-methylpropyl group on the amine nitrogen.
  • Key Properties :
    • Molecular Weight : 87.1660 g/mol .
    • Hazards : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
  • Comparison : The absence of an alkyne in methyl(2-methylpropyl)amine simplifies its stability but limits its utility in reactions requiring triple-bond reactivity. Its lower molecular weight may enhance volatility relative to the target compound.

c. (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine

  • Structure : Includes a propenyl group with a methoxyphenyl substituent and a propylamine chain.
  • Key Properties: Molecular Formula: C₁₃H₁₉NO . Reactivity: The conjugated alkene and methoxy group enable π-π interactions and electrophilic substitutions.
  • Comparison : The alkyne in (2-Methylpropyl)(pent-1-yn-3-yl)amine offers distinct reactivity (e.g., cycloadditions) compared to the alkene in this compound.
Physicochemical Properties
Property (2-Methylpropyl)(pent-1-yn-3-yl)amine (Inferred) Diisobutylamine Methyl(2-methylpropyl)amine
Molecular Weight ~155–165 g/mol (estimated) 129.25 g/mol 87.17 g/mol
Water Solubility Low (due to alkyne and branched alkyl chains) Slightly soluble Moderately soluble
Reactivity High (alkyne-mediated click chemistry) Low (no unsaturated bonds) Low (saturated structure)

Biological Activity

Chemical Structure : The compound features a branched alkyl group (2-methylpropyl) attached to a pentynyl amine moiety. Its structure can be represented as follows:

 2 Methylpropyl pent 1 yn 3 yl amine=C8H13N\text{ 2 Methylpropyl pent 1 yn 3 yl amine}=\text{C}_8\text{H}_{13}\text{N}

This structure is significant in determining its interaction with biological systems.

Research indicates that compounds similar to (2-Methylpropyl)(pent-1-yn-3-yl)amine may exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that alkyne derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant inhibition of tumor growth in vivo, particularly in breast cancer models .
  • Neuroactivity : Some derivatives exhibit neuroprotective properties, potentially modulating neurotransmitter systems or providing protective effects against neurodegenerative conditions .

Antitumor Effects

In a study examining the anti-tumor effects of related compounds, it was found that certain alkyne amines could inhibit the growth of MDA-MB-231 breast cancer cells. The treatment resulted in up to 72% inhibition of tumor growth when administered at optimal dosages over a specified period . The mechanism involved apoptosis induction, evidenced by increased TUNEL positivity in treated tumors.

Neuroprotective Effects

Another study focused on the neuroprotective effects of similar compounds. It was observed that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-proliferative effects of (2-Methylpropyl)(pent-1-yn-3-yl)amine. These studies typically involve:

  • Cell Viability Assays : Utilizing MTT or similar assays to determine the IC50 values against various cancer cell lines.
CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-23115Apoptosis induction
Compound BHeLa25Cell cycle arrest

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. Notably, a study involving subcutaneous implantation of cancer cells followed by compound administration showed promising results in tumor growth reduction and overall survival rates .

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